molecular formula C21H14FNO3 B2682816 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 637323-31-0

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B2682816
CAS No.: 637323-31-0
M. Wt: 347.345
InChI Key: CTTVYUYDWXOFLX-UHFFFAOYSA-N
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Description

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 637323-31-0) is a high-purity quinoline-based chemical compound offered for research and development purposes. This molecule features a quinoline scaffold, a structure recognized for its diverse biological activities and prevalence in medicinal chemistry . Quinoline derivatives are extensively investigated for their potential as antiviral agents, particularly against targets like the Enterovirus D68 (EV-D68) 2C protein, a multifunctional protein essential for viral replication . Furthermore, the quinoline heterocycle is a key structural component in the design and discovery of novel anti-inflammatory agents, such as selective COX-2 inhibitors . The incorporation of a furan ring, as seen in this compound, is a common strategy in drug design; furans are aromatic heterocycles known for their role in organic synthesis and have been explored in the development of new classes of compounds, such as antimycobacterial agents . The specific substitution pattern of the 6-fluoro and the 5-(4-methylphenyl)furan-2-yl groups on the quinoline-4-carboxylic acid core is designed to modulate the compound's properties and interactions with biological targets. This makes it a valuable building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity in various therapeutic areas . Researchers can utilize this compound in the development of potential therapeutics for conditions ranging from viral infections to inflammatory diseases and cancer. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3/c1-12-2-4-13(5-3-12)19-8-9-20(26-19)18-11-16(21(24)25)15-10-14(22)6-7-17(15)23-18/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTVYUYDWXOFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-fluorobenzonitrile with 4-methylphenylfuran-2-carboxylic acid under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with cellular targets.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among quinoline-4-carboxylic acid derivatives include substituents on the quinoline core, heterocyclic moieties at the 2-position, and halogen or alkyl groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Quinoline Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid 6-F, 2-(5-(4-MePh)furan) C17H12FNO2 281.286 Synthetic intermediate; potential antimicrobial activity
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (Compound 28) 6-F, 2-(5-Me-furan) C15H10FNO3 271.25 Antibacterial activity (synthesized via TLC-purified reactions)
6-Bromo-2-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]quinoline-4-carboxylic acid 6-Br, 2-(5-(CF3Ph)furan) C21H11BrF3NO3 460.99 Enhanced lipophilicity due to CF3 group
6-Fluoro-2-phenylquinoline-4-carboxylic acid 6-F, 2-Ph C16H10FNO2 267.25 Simplified structure; used as a scaffold for further modifications
NSC 368390 (DuP-785) 6-F, 2-(2'-F-biphenyl), 3-Me, Na salt C23H14F2NO2Na 413.35 Potent antitumor activity (90% inhibition of colon carcinomas)
6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid 6-Cl, 2-propargyloxy C13H8ClNO3 261.66 Solubility challenges; used in heterocyclic synthesis

Biological Activity

6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a fluorine atom, a quinoline ring, and a furan moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C21H14FNO3
  • Molecular Weight: 347.345 g/mol
  • IUPAC Name: this compound

The compound's structure allows it to interact with various biological targets, which is pivotal for its pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-fluorobenzonitrile with 4-methylphenylfuran-2-carboxylic acid under acidic conditions, followed by cyclization to form the quinoline ring. The use of solvents like tetrahydrofuran and catalysts such as palladium complexes is often required to facilitate these reactions.

Anti-inflammatory Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant anti-inflammatory properties. In an adjuvant arthritis rat model, the compound demonstrated strong anti-inflammatory activity, suggesting its potential utility in treating inflammatory diseases.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. For instance, similar quinoline derivatives have been reported to possess formidable antibacterial properties against Gram-positive bacteria. The structure of this compound may confer similar properties due to its structural similarities with known antimicrobial agents .

Anticancer Potential

Ongoing research is exploring the anticancer potential of this compound. Its ability to interact with cellular targets positions it as a candidate for further investigation in cancer therapy. Studies have indicated that quinoline derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that warrants deeper exploration for therapeutic applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-FluoroquinoloneFluorine-substituted quinoloneAntibacterial
5-MethylfuranMethyl-substituted furanAntimicrobial
Quinoline-4-carboxylic acidBasic quinoline structureAnticancer

This table illustrates how the unique substitutions in this compound enhance its biological activities compared to other compounds in the quinolone family.

Case Studies and Research Findings

  • Anti-inflammatory Study : In a rat model of adjuvant arthritis, treatment with a quinoline derivative led to significant reductions in inflammation markers and joint swelling, highlighting its therapeutic potential in inflammatory conditions.
  • Antimicrobial Screening : A series of quinolone derivatives were screened for antibacterial activity, revealing that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values indicating effective bacteriostatic properties against strains like Staphylococcus aureus and E. coli .
  • Anticancer Evaluation : Preliminary studies on cancer cell lines have shown that compounds within the same structural family can induce apoptosis and inhibit cell growth, suggesting that this compound may exhibit similar anticancer mechanisms.

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

Quinoline Core Formation : Condensation of a substituted aniline with a fluorinated diketone or via the Gould-Jacobs reaction to introduce the fluorine and carboxylic acid groups .

Furan Coupling : Suzuki-Miyaura cross-coupling or Heck reaction to attach the 5-(4-methylphenyl)furan-2-yl moiety to the quinoline scaffold .

Carboxylic Acid Activation : Use of protecting groups (e.g., methyl esters) followed by hydrolysis to avoid side reactions .

Q. Critical Parameters :

  • Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) and solvent polarity (DMF or toluene) significantly affect regioselectivity and yield .
  • Temperature control during cyclization (80–120°C) minimizes decomposition .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR :
    • The fluorine atom at position 6 causes splitting in adjacent proton signals (e.g., quinoline C5 and C7 protons) .
    • The furan ring protons (H-3' and H-4') appear as doublets (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ with exact mass matching C₂₂H₁₅FNO₃ (calc. 360.1004) .
  • X-ray Crystallography : For absolute confirmation, single-crystal analysis resolves substituent positions (e.g., furan orientation) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Antimicrobial Activity : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or bacterial topoisomerases, given quinoline derivatives' known interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Key Modifications :
    • Fluorine Position : Compare 6-fluoro vs. 8-fluoro analogs to assess impact on membrane permeability .
    • Furan Substituents : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Data Analysis : Use molecular docking to predict interactions with targets (e.g., DNA gyrase) and validate with mutagenesis studies .

Q. How to resolve contradictions in biological activity data across studies?

  • Source Analysis : Verify assay conditions (e.g., pH, serum content) that may alter compound stability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) that may skew results .
  • Control Experiments : Include reference compounds (e.g., ciprofloxacin) to benchmark activity .

Q. What strategies improve regioselectivity during furan-quinoline coupling?

  • Catalyst Tuning : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and ligands (e.g., SPhos) to reduce steric hindrance .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electron-deficient quinoline reactivity .
  • Microwave Synthesis : Shorten reaction time (10–30 min) to suppress side reactions .

Q. How does the fluorine atom influence the compound’s electronic properties and reactivity?

  • Electron-Withdrawing Effect : Fluorine increases quinoline ring electron deficiency, enhancing electrophilic substitution at C3 .
  • Hydrogen Bonding : The C6-F may form weak interactions with protein targets, as seen in X-ray structures of similar quinolines .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For this compound:
    • Predicted logP: ~3.2 (moderate permeability) .
    • CYP450 inhibition risk: Moderate (due to furan metabolism) .
  • MD Simulations : Assess blood-brain barrier penetration for CNS-targeted applications .

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